BPTES

Beschreibung

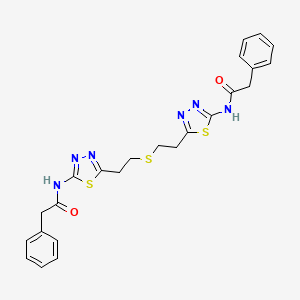

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-phenyl-N-[5-[2-[2-[5-[(2-phenylacetyl)amino]-1,3,4-thiadiazol-2-yl]ethylsulfanyl]ethyl]-1,3,4-thiadiazol-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N6O2S3/c31-19(15-17-7-3-1-4-8-17)25-23-29-27-21(34-23)11-13-33-14-12-22-28-30-24(35-22)26-20(32)16-18-9-5-2-6-10-18/h1-10H,11-16H2,(H,25,29,31)(H,26,30,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDJIPXYRSZHCFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)CCSCCC3=NN=C(S3)NC(=O)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N6O2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

314045-39-1 | |

| Record name | 314045-39-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of N,N'-[sulfanediylbis(Ethane-2,1-Diyl-1,3,4-Thiadiazole-5,2-Diyl)]bis(2-Phenylacetamide)

An In-depth Technical Guide to the

Abstract

This technical guide provides a detailed, research-informed methodology for the synthesis of the symmetrical bis-1,3,4-thiadiazole compound, N,N'-[sulfanediylbis(Ethane-2,1-Diyl-1,3,4-Thiadiazole-5,2-Diyl)]bis(2-Phenylacetamide). The proposed synthetic pathway is a multi-step process commencing with the formation of a key intermediate, 2-amino-1,3,4-thiadiazole-5-thiol, followed by the introduction of the sulfanediylbis(ethane) linker, and culminating in a final amidation step. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The protocols provided are based on established synthetic methodologies for analogous 1,3,4-thiadiazole derivatives.

Introduction

The 1,3,4-thiadiazole ring is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The title compound, N,N'-[sulfanediylbis(Ethane-2,1-Diyl-1,3,4-Thiadiazole-5,2-Diyl)]bis(2-Phenylacetamide), features two phenylacetamide-substituted 1,3,4-thiadiazole rings connected by a flexible sulfanediylbis(ethane) linker. This symmetrical design can allow for simultaneous interaction with two binding sites on a biological target, potentially enhancing potency and selectivity. This guide outlines a feasible and robust synthetic route to this molecule.

Proposed Synthetic Pathway

The synthesis is proposed to proceed in three main stages, as illustrated in the workflow diagram below.

References

The Glutaminase Inhibitor BPTES: A Technical Guide for Researchers

An In-depth Examination of the Chemical Properties, Mechanism of Action, and Experimental Applications of Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide (BPTES)

Introduction

Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide, commonly known as this compound, is a potent and selective allosteric inhibitor of kidney-type glutaminase (GLS1).[1][2][3] As a critical enzyme in cancer cell metabolism, glutaminase catalyzes the conversion of glutamine to glutamate, a key step that fuels the tricarboxylic acid (TCA) cycle and supports cell growth and proliferation.[4][5] this compound has emerged as a valuable molecular probe to investigate the therapeutic potential of glutaminase inhibition in various cancers and other diseases.[1][2][3] This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental protocols related to this compound for researchers, scientists, and drug development professionals.

Chemical Properties

This compound is a synthetic, cell-permeable bis-thiadiazole compound.[6] Its chemical structure and key properties are summarized below.

| Property | Value | Reference |

| Full Chemical Name | N,N'-(5,5'-(2,2'-Thiobis(ethane-2,1-diyl))bis(1,3,4-thiadiazole-5,2-diyl))bis(2-phenylacetamide) | [6] |

| Synonyms | Glutaminase Inhibitor II, GAC Inhibitor II, GLS1 Inhibitor II, KGA Inhibitor II | [6] |

| CAS Number | 314045-39-1 | [6][7] |

| Molecular Formula | C24H24N6O2S3 | [6][8] |

| Molecular Weight | 524.68 g/mol | [6][8] |

| Appearance | Yellow powder | [6] |

| Solubility | DMSO: up to 100 mg/mL (190.59 mM) | [8] |

| Poor aqueous solubility (0.144 µg/mL) | [9][10] | |

| Stability | ≥ 4 years when stored at -20°C as a powder | [7] |

| logD7.4 | 3.59 | [10] |

Mechanism of Action

This compound functions as a selective, allosteric inhibitor of glutaminase 1 (GLS1).[7] Unlike competitive inhibitors that bind to the enzyme's active site, this compound binds to a distinct allosteric site at the interface of the GLS1 tetramer.[5][11] This binding event induces and stabilizes an inactive conformational state of the enzyme, preventing the conversion of glutamine to glutamate.[5][7][11] this compound is highly selective for GLS1 over the liver-type isoform, GLS2, as well as other enzymes such as glutamate dehydrogenase and γ-glutamyl transpeptidase.[7][8]

The inhibition of GLS1 by this compound has significant downstream effects on cellular metabolism. By blocking the production of glutamate, this compound disrupts the anaplerotic replenishment of the TCA cycle, leading to decreased levels of TCA cycle intermediates.[12][13] This can result in reduced ATP production, increased production of reactive oxygen species (ROS), and ultimately, the inhibition of cell proliferation and induction of cell death, particularly under hypoxic conditions.[7][9][14]

Mechanism of this compound action on glutaminase and downstream pathways.

Pharmacological Data

The inhibitory potency of this compound has been characterized in various assays and cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter demonstrating its efficacy.

| Assay/Cell Line | IC50 Value | Reference |

| Recombinant human kidney-type glutaminase (KGA) | 0.16 µM | [8][15] |

| Glutaminase activity in human kidney cells | 0.18 µM | [8][15] |

| Recombinant human GLS1 | 3.3 µM | [7] |

| Glutamate efflux by microglia | 80-120 nM | [8][15] |

| Growth inhibition of human Aspc-1 cells (72 hrs) | 10.2 µM | [8] |

Experimental Protocols

In Vitro Glutaminase Activity Assay

This protocol outlines a general method for determining the inhibitory effect of this compound on glutaminase activity in vitro.

Materials:

-

Recombinant human glutaminase (GLS1)

-

Glutaminase assay buffer (e.g., Tris-HCl buffer, pH 8.0)

-

L-glutamine solution

-

This compound stock solution (in DMSO)

-

NBT/GDH reagent (for colorimetric detection of glutamate)

-

96-well microplate

-

Plate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

Add 2 µL of the diluted this compound or DMSO (vehicle control) to each well of a 96-well plate.[8]

-

Dilute the glutaminase enzyme to the desired concentration in the assay buffer.[8]

-

Add 100 µL of the diluted enzyme solution to each well.[8]

-

Mix the contents by shaking and pre-incubate at room temperature for 20 minutes to allow for compound binding.[8]

-

Initiate the enzymatic reaction by adding 50 µL of the glutamine solution to each well.[8]

-

Incubate the plate at room temperature for 60-90 minutes.[8]

-

Stop the reaction and detect the amount of glutamate produced by adding 50 µL of NBT/GDH reagent.[8]

-

Incubate for 20 minutes at room temperature to allow for color development.[8]

-

Measure the absorbance at 540 nm using a plate reader.[8]

-

Calculate the percent inhibition and determine the IC50 value of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 3. Design, synthesis, and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide 3 (this compound) analogs as glutaminase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Exploiting the Achilles’ heel of cancer: disrupting glutamine metabolism for effective cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeted inhibition of tumor-specific glutaminase diminishes cell-autonomous tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glutaminase Inhibitor II, this compound [sigmaaldrich.com]

- 7. caymanchem.com [caymanchem.com]

- 8. selleckchem.com [selleckchem.com]

- 9. pnas.org [pnas.org]

- 10. The Glutaminase-1 Inhibitor [11C-carbony]this compound: Synthesis and Positron Emission Tomography Study in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanism by which a recently discovered allosteric inhibitor blocks glutamine metabolism in transformed cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Metabolomics Study of this compound Altered Metabolism in Human Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Therapeutic strategies impacting cancer cell glutamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 15. selleckchem.com [selleckchem.com]

Elucidation of the Structure and Function of N,N'-[sulfanediylbis(ethane-2,1-diyl-1,3,4-thiadiazole-5,2-diyl)]bis(2-phenylacetamide) (BPTES): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure, synthesis, and biological activity of N,N'-[sulfanediylbis(ethane-2,1-diyl-1,3,4-thiadiazole-5,2-diyl)]bis(2-phenylacetamide), commonly known as BPTES. This compound is a potent and selective allosteric inhibitor of kidney-type glutaminase (GLS1), an enzyme critical for the metabolic reprogramming of cancer cells. This document details the structural elucidation of this compound through spectroscopic analysis, outlines its chemical synthesis, and explores its mechanism of action in the context of cancer cell metabolism. All quantitative data is presented in structured tables, and detailed experimental protocols are provided. Visual diagrams generated using Graphviz are included to illustrate key workflows and biological pathways.

Chemical Structure and Properties

This compound is a symmetrical molecule featuring a central sulfide linker connecting two ethyl-1,3,4-thiadiazole moieties, each of which is further substituted with a 2-phenylacetamide group.

| Property | Value |

| Molecular Formula | C₂₄H₂₄N₆O₂S₃[1] |

| Molecular Weight | 524.7 g/mol [1] |

| CAS Number | 314045-39-1[1] |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO |

Spectroscopic Data for Structural Elucidation

The structure of this compound has been confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2.1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.35-7.32 | m | 8H | Aromatic protons (phenyl rings) |

| 7.28-7.26 | m | 2H | Aromatic protons (phenyl rings) |

| 3.80 | s | 4H | -CH₂-CO- |

| 3.25 | t, J = 7.2 Hz | 4H | -S-CH₂-CH₂- |

| 2.92 | t, J = 7.2 Hz | 4H | -S-CH₂-CH₂- |

Table 2.2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| 169.46 | C=O (amide) |

| 162.40 | C-2/C-5 of thiadiazole ring |

| 158.65 | C-2/C-5 of thiadiazole ring |

| 134.75 | Quaternary C (phenyl ring) |

| 129.35 | CH (phenyl ring) |

| 128.54 | CH (phenyl ring) |

| 126.99 | CH (phenyl ring) |

| 41.65 | -CH₂-CO- |

| 30.19 | -S-CH₂-CH₂- |

| 29.48 | -S-CH₂-CH₂- |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) confirms the molecular weight of this compound.

Table 2.3: High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 525.1196 | 525.1193 |

Infrared (IR) Spectroscopy

Table 2.4: Predicted Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~3300 | N-H | Stretching |

| ~3100-3000 | C-H (aromatic) | Stretching |

| ~2900 | C-H (aliphatic) | Stretching |

| ~1670 | C=O (amide) | Stretching |

| ~1600, ~1490 | C=C (aromatic) | Stretching |

| ~1550 | N-H | Bending |

| ~1350 | C-N | Stretching |

| ~700 | C-S | Stretching |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from thiodipropionic acid.

Caption: Workflow for the two-step synthesis of this compound.

-

Thiodipropionic acid (10 g, 56 mmol) and thiosemicarbazide (10 g, 56 mmol) are dissolved in phosphorus oxychloride (POCl₃, 30 mL).

-

The reaction mixture is heated to 90 °C for 3 hours.

-

After cooling, the viscous oil is poured onto approximately 100 g of ice.

-

The resulting solution is basified with solid sodium hydroxide (NaOH) until a pH of 10 is reached.

-

The precipitate that forms is collected by filtration and washed several times with water.

-

The solid is then resuspended in boiling methanol (MeOH) and filtered while hot to yield the intermediate compound 5 .

-

To a solution of compound 5 (3.61 g, 12.5 mmol) in dimethylacetamide (DMA, 100 mL), triethylamine (NEt₃, 3.8 mL, 27.5 mmol) is added.

-

Phenylacetyl chloride (3.2 mL, 25 mmol) is then added to the solution.

-

The reaction is stirred overnight at room temperature.

-

The final product, this compound, is then isolated.

NMR Sample Preparation

-

Approximately 5-10 mg of the this compound sample is dissolved in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

The solution is transferred to a 5 mm NMR tube.

-

¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer.

Mass Spectrometry Analysis

-

A dilute solution of this compound is prepared in a suitable solvent, such as methanol or acetonitrile.

-

The solution is infused into an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass spectrometer.

-

Data is acquired in positive ion mode to observe the [M+H]⁺ ion.

Biological Activity and Signaling Pathway

This compound is a well-characterized allosteric inhibitor of glutaminase 1 (GLS1), an enzyme that catalyzes the conversion of glutamine to glutamate. This reaction is a critical step in the metabolic pathway of glutaminolysis, which is often upregulated in cancer cells to support their rapid proliferation and survival.

By inhibiting GLS1, this compound disrupts the glutaminolysis pathway, leading to a depletion of glutamate and downstream metabolites of the tricarboxylic acid (TCA) cycle. This metabolic disruption can suppress cancer cell growth and, under certain conditions like hypoxia, induce cell death.

Caption: this compound allosterically inhibits GLS1, blocking glutaminolysis.

Conclusion

N,N'-[sulfanediylbis(ethane-2,1-diyl-1,3,4-thiadiazole-5,2-diyl)]bis(2-phenylacetamide) (this compound) is a well-defined small molecule with a significant biological activity as a glutaminase inhibitor. Its structure has been unequivocally determined by a combination of NMR and mass spectrometry. The provided synthesis protocol offers a reliable method for its preparation. The understanding of its mechanism of action on the glutaminolysis pathway provides a strong rationale for its investigation as a potential therapeutic agent in oncology and other diseases characterized by metabolic dysregulation. This guide serves as a foundational resource for researchers and professionals in the field of drug development.

References

The Multifaceted Biological Activities of Novel Thiadiazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The thiadiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, continues to be a scaffold of intense interest in medicinal chemistry. Its inherent physicochemical properties and versatile substitution patterns have led to the development of novel derivatives with a broad spectrum of biological activities. This technical guide provides an in-depth overview of the recent advancements in the biological evaluation of these compounds, with a focus on their anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. This document is intended to serve as a comprehensive resource, detailing quantitative data, experimental methodologies, and key mechanistic insights to aid in the ongoing research and development of thiadiazole-based therapeutics.

Anticancer Activity of Thiadiazole Derivatives

Thiadiazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are often multifaceted, targeting key signaling pathways involved in cell proliferation, survival, and metastasis.

Quantitative Anticancer Data

The in vitro cytotoxic activity of various novel thiadiazole derivatives is summarized in the table below. The half-maximal inhibitory concentration (IC50) values demonstrate the potency of these compounds against several human cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 22d | MCF-7 (Breast) | 1.52 | [1] |

| HCT-116 (Colon) | 10.3 | [1] | |

| 8a | A549 (Lung) | 1.62 | [1] |

| 8d | A549 (Lung) | 2.53 | [1] |

| 8e | A549 (Lung) | 2.62 | [1] |

| 32a | HePG-2 (Liver) | 3.31 | [1] |

| MCF-7 (Breast) | Not specified | [1] | |

| 32d | HePG-2 (Liver) | 9.31 | [1] |

| MCF-7 (Breast) | Not specified | [1] | |

| 36a-e | MCF-7 (Breast) | 5.51 - 9.48 | [1] |

| Compound 25 | T47D (Breast) | 0.058 | [2] |

| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | 49.6 | [3] |

| MDA-MB-231 (Breast) | 53.4 | [3] |

Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway

A significant number of studies have implicated the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway as a key mechanism behind the anticancer effects of thiadiazole derivatives.[4][5] This pathway is crucial for regulating cell survival, proliferation, and growth.[4] Aberrant activation of this pathway is a common feature in many cancers. Thiadiazole derivatives can interfere with this pathway at various points, leading to the induction of apoptosis and cell cycle arrest in cancer cells.[5]

References

Spectroscopic and Synthetic Profile of a Novel Glutaminase Inhibitor: N,N'-[sulfanediylbis(Ethane-2,1-Diyl-1,3,4-Thiadiazole-5,2-Diyl)]bis(2-Phenylacetamide)

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis and synthesis of N,N'-[sulfanediylbis(Ethane-2,1-Diyl-1,3,4-Thiadiazole-5,2-Diyl)]bis(2-Phenylacetamide), a notable allosteric inhibitor of kidney-type glutaminase (GLS). This document collates available data on its synthesis and characterization, aimed at supporting further research and development in the fields of medicinal chemistry and oncology.

Compound Identification

The compound of interest is a complex molecule with a systematic IUPAC name of N,N'-[sulfanediylbis(ethane-2,1-diyl-1,3,4-thiadiazole-5,2-diyl)]bis(2-phenylacetamide). It is also known by several synonyms, reflecting its complex structure and various naming conventions.

| Identifier | Value |

| IUPAC Name | N,N'-[sulfanediylbis(ethane-2,1-diyl-1,3,4-thiadiazole-5,2-diyl)]bis(2-phenylacetamide) |

| Synonyms | N,N'-((thiobis(ethane-2,1-diyl))bis(1,3,4-thiadiazole-5,2-diyl))bis(2-phenylacetamide), Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide |

| CAS Number | 314045-39-1[1] |

| Molecular Formula | C₂₄H₂₄N₆O₂S₃[2] |

| Molecular Weight | 524.68 g/mol [2] |

Synthesis Protocol

The synthesis of N,N'-[sulfanediylbis(Ethane-2,1-Diyl-1,3,4-Thiadiazole-5,2-Diyl)]bis(2-Phenylacetamide), referred to as compound 3 in the primary literature, is achieved through the acylation of a bis-thiadiazole precursor. The following protocol is based on the methodology reported in the Journal of Medicinal Chemistry.

Starting Materials:

-

N,N'-(5,5'-(2,2'-thiobis(ethane-2,1-diyl))bis(1,3,4-thiadiazole-5,2-diyl))diamne (precursor compound 5 )

-

Phenylacetyl chloride

-

Triethylamine (NEt₃)

-

Dimethylacetamide (DMA)

Procedure:

-

A solution of the precursor diamine (3.61 g, 12.5 mmol) is prepared in 100 mL of dimethylacetamide (DMA).

-

To this solution, triethylamine (3.8 mL, 27.5 mmol) is added, followed by the addition of phenylacetyl chloride (3.2 mL, 25 mmol).

-

The reaction mixture is stirred overnight at room temperature.

-

Following the completion of the reaction, the solvent and excess reagents are removed to yield the final product.

Spectroscopic Characterization

While the primary literature confirms the synthesis and purification of N,N'-[sulfanediylbis(Ethane-2,1-Diyl-1,3,4-Thiadiazole-5,2-Diyl)]bis(2-Phenylacetamide), the specific, detailed spectroscopic data for this compound is not explicitly provided. The general methods of characterization employed in the relevant study are summarized below.

| Spectroscopic Technique | Instrumentation Details |

| ¹H NMR Spectroscopy | Recorded at 400 MHz. |

| ¹³C NMR Spectroscopy | Recorded at 100 MHz. |

| Elemental Analysis | Utilized to confirm the purity of the compound to within ±0.4% of the calculated value. |

Spectroscopic Data of a Key Analog

To provide a point of reference for researchers, the ¹H NMR spectroscopic data for a closely related analog, N-(5-(2-(2-(5-amino-1,3,4-thiadiazol-2-yl)ethylsulfinyl)ethyl)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide (compound 7 ), is presented below. This data offers insight into the expected chemical shifts for similar structural motifs.

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| 3.06–3.15 | m | 2H | -CH₂- |

| 3.17–3.29 | m | 4H | -CH₂-CH₂- |

| 3.36–3.40 | m | 2H | -CH₂- |

| 3.80 | s | 2H | -CH₂-Ph |

| 7.10 | s | 2H | Amine Protons |

| 7.26–7.35 | m | 5H | Aromatic Protons |

| 12.74 | br s | 1H | Amide Proton |

Visualizing the Molecular Structure and Synthetic Workflow

To further aid in the understanding of this compound and its preparation, the following diagrams illustrate its molecular structure and the general experimental workflow.

Caption: Molecular Structure of the Target Compound.

Caption: General Experimental Workflow for Synthesis.

Conclusion

This technical guide consolidates the available information on the synthesis and spectroscopic characterization of N,N'-[sulfanediylbis(Ethane-2,1-Diyl-1,3,4-Thiadiazole-5,2-Diyl)]bis(2-Phenylacetamide). While a detailed synthesis protocol is available, a gap exists in the public domain regarding its specific, quantitative spectroscopic data. The provided information on a key analog offers valuable comparative data. It is anticipated that this guide will serve as a useful resource for researchers engaged in the development of novel glutaminase inhibitors and related therapeutic agents.

References

The Rising Potential of Thiadiazoles in Oncology: An In-depth Technical Guide to their In Vitro Anticancer Activity

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel and effective anticancer agents has led researchers to explore a diverse range of chemical scaffolds. Among these, the five-membered heterocyclic ring, thiadiazole, has emerged as a particularly promising pharmacophore. Its derivatives have demonstrated significant cytotoxic and antiproliferative activities across a wide spectrum of cancer cell lines. This technical guide provides a comprehensive overview of the in vitro anticancer potential of thiadiazole compounds, with a focus on their mechanisms of action, quantitative efficacy, and the experimental methodologies used for their evaluation.

Mechanisms of Anticancer Action

Thiadiazole derivatives exert their anticancer effects through a variety of mechanisms, often targeting key cellular processes involved in cancer cell proliferation, survival, and metastasis. The versatility of the thiadiazole ring allows for structural modifications that can be tailored to interact with specific biological targets.

Induction of Apoptosis

A primary mechanism by which thiadiazole compounds eliminate cancer cells is through the induction of apoptosis, or programmed cell death.[1][2] Studies have shown that certain 1,3,4-thiadiazole derivatives can trigger apoptosis by modulating the expression of key regulatory proteins.[2] For instance, some compounds have been observed to increase the Bax/Bcl-2 ratio, leading to the activation of caspases 6, 7, and 9, which are critical executioners of the apoptotic cascade.[3] One study on a specific thiadiazole derivative, GO-13, demonstrated early-phase apoptosis in A549 non-small cell lung cancer cells through the downregulation of Bcl-X(L) and late-phase apoptosis via the upregulation of Bax expression.[2]

Cell Cycle Arrest

Disruption of the normal cell cycle is another hallmark of many anticancer agents. Thiadiazole derivatives have been shown to induce cell cycle arrest at various phases, thereby inhibiting the uncontrolled proliferation of cancer cells.[4] For example, some derivatives have been found to cause an accumulation of cells in the G2/M phase of the cell cycle.[3] This arrest prevents the cells from proceeding through mitosis, ultimately leading to cell death.

Inhibition of Key Signaling Pathways and Enzymes

The anticancer activity of thiadiazole compounds is also attributed to their ability to interfere with crucial signaling pathways that are often dysregulated in cancer.

-

Kinase Inhibition: Many thiadiazole derivatives act as inhibitors of protein kinases, which are pivotal in cell signaling pathways that regulate cell growth and survival.[1] Specific targets include:

-

Epidermal Growth Factor Receptor (EGFR): Some 1,3,4-thiadiazole hybrids have demonstrated potent inhibitory effects on EGFR, with IC50 values in the nanomolar range.[3] Inhibition of EGFR phosphorylation has been confirmed through techniques like Western blotting.[3]

-

Abl Tyrosine Kinase: Certain N-(5-nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide derivatives have shown selective activity against the Bcr-Abl positive K562 cell line by inhibiting the Abl protein kinase.[5][6]

-

Akt/PKB Pathway: The Akt signaling pathway is a key regulator of cell survival and proliferation. Thiadiazole-based compounds have been shown to induce apoptosis and cell cycle arrest by inhibiting Akt activity.[2][4]

-

-

Tubulin Polymerization Inhibition: Microtubules are essential for cell division, and their disruption is a validated anticancer strategy. Some 1,3,4-thiadiazole derivatives act as microtubule-destabilizing agents by binding to tubulin subunits and interfering with their assembly.[1]

-

Carbonic Anhydrase Inhibition: Certain bis-sulfonamide derivatives containing a 1,3,4-thiadiazole ring have shown potent inhibition of carbonic anhydrase isozymes CA II and CA IX, which are involved in tumor cell proliferation and survival.[6]

-

Aromatase Inhibition: Aromatase is a key enzyme in estrogen biosynthesis and a target for hormone-dependent breast cancer. Some novel thiadiazole derivatives have exhibited promising aromatase inhibitory activity.[7][8]

The following diagram illustrates a generalized workflow for the in vitro evaluation of thiadiazole compounds.

Caption: A generalized workflow for the synthesis, screening, and mechanistic evaluation of novel thiadiazole compounds for anticancer activity.

Quantitative Data on Anticancer Activity

The in vitro potency of thiadiazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The following tables summarize the IC50 values for several promising thiadiazole compounds reported in the literature.

Table 1: Cytotoxic Activity of Ciprofloxacin-based 1,3,4-Thiadiazole Derivatives

| Compound | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | SKOV-3 (Ovarian) IC50 (µM) |

| 1h | - | - | 3.58 |

| 1l | - | 2.79 | - |

| Range for 1a-l (excluding 1k) | 3.26 – 15.7 | - | - |

| Data sourced from a study on ciprofloxacin-based compounds.[3] |

Table 2: Antiproliferative Activity of 1,3,4-Thiadiazole Hybrids as EGFR Inhibitors

| Compound | HePG-2 (Liver) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | EGFR Inhibition IC50 (µM) |

| 32a | 3.31 | - | 0.08 |

| 32d | 9.31 | - | 0.30 |

| Data from a study on EGFR inhibitors.[3] |

Table 3: Anticancer Activity of Imidazothiadiazole Derivatives

| Compound | CEM (Leukemia) IC50 (µM) | HeLa (Cervical) IC50 (µM) | L1210 (Leukemia) IC50 (µM) | Hs27 (Normal) IC50 (µM) |

| 43c | 1.65 - 4.73 | 1.65 - 4.73 | 1.65 - 4.73 | 31.45 |

| 43d | 1.65 - 4.73 | 1.65 - 4.73 | 1.65 - 4.73 | 2.36 |

| Data highlights the selectivity of compound 43c for cancer cells over normal cells.[3] |

Table 4: Cytotoxic Activity of N-(5-substituted-1,3,4-thiadiazol-2-yl)-2-[(5-(substituted amino)-1,3,4-thiadiazol-2-yl)thio]acetamide Derivatives

| Compound | MCF-7 (Breast) IC50 (mmol L-1) | A549 (Lung) IC50 (mmol L-1) | Aromatase Inhibition (MCF-7) IC50 (mmol L-1) |

| 4y | 0.084 ± 0.020 | 0.034 ± 0.008 | 0.062 ± 0.004 |

| Data from a study investigating aromatase inhibitory activity.[7][8] |

Table 5: Cytotoxic Activity of a Novel 1,3,4-Thiadiazole Derivative

| Compound | LoVo (Colon) IC50 (µM) | MCF-7 (Breast) IC50 (µM) |

| 2g | 2.44 | 23.29 |

| Data from a 48-hour incubation study.[9] |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable evaluation of the anticancer potential of new chemical entities. The following sections outline the methodologies for key in vitro assays.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.

-

Compound Treatment: The synthesized thiadiazole derivatives, dissolved in a suitable solvent like DMSO, are added to the wells at various concentrations.[8] Control wells receive the solvent alone.

-

Incubation: The plates are incubated for a specified period (e.g., 24 or 48 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the control, and IC50 values are determined by plotting cell viability against compound concentration.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorophore like FITC, can then bind to the exposed PS. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

Protocol:

-

Cell Treatment: Cells are treated with the thiadiazole compound at its IC50 concentration for a specified time.

-

Cell Harvesting: Cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer.

-

Staining: Annexin V-FITC and PI are added to the cell suspension and incubated in the dark.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) are quantified based on their fluorescence signals.

Cell Cycle Analysis

Flow cytometry is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

-

Cell Treatment and Harvesting: Cells are treated with the thiadiazole compound, harvested, and washed.

-

Fixation: Cells are fixed in cold ethanol to permeabilize the cell membrane.

-

Staining: The fixed cells are treated with RNase to remove RNA and then stained with a fluorescent DNA-binding dye like propidium iodide (PI).

-

Flow Cytometry: The DNA content of the cells is measured by flow cytometry. The intensity of the PI fluorescence is proportional to the amount of DNA.

-

Data Analysis: The percentage of cells in each phase of the cell cycle is determined from a histogram of DNA content.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the signaling pathways commonly affected by anticancer thiadiazole compounds.

Caption: A simplified diagram of the intrinsic apoptosis pathway induced by some thiadiazole compounds.

Caption: Inhibition of the EGFR signaling pathway by certain thiadiazole derivatives, leading to reduced cell proliferation and survival.

Conclusion and Future Directions

The body of research on thiadiazole compounds unequivocally demonstrates their significant potential as a scaffold for the development of novel anticancer agents. Their ability to induce apoptosis, cause cell cycle arrest, and inhibit key oncogenic signaling pathways makes them attractive candidates for further investigation. The quantitative data presented herein highlights the potent and, in some cases, selective cytotoxicity of these compounds against various cancer cell lines.

Future research should focus on several key areas:

-

Structure-Activity Relationship (SAR) Studies: To optimize the anticancer activity and selectivity of thiadiazole derivatives.

-

In Vivo Efficacy and Toxicity: To translate the promising in vitro results into preclinical and eventually clinical settings.

-

Combination Therapies: To explore the synergistic effects of thiadiazole compounds with existing chemotherapeutic agents to enhance efficacy and overcome drug resistance.

-

Target Identification and Validation: To elucidate the precise molecular targets of the most potent compounds to aid in rational drug design.

The continued exploration of the thiadiazole scaffold holds great promise for the future of cancer therapy, with the potential to yield a new generation of effective and targeted anticancer drugs.

References

- 1. bepls.com [bepls.com]

- 2. Investigation of anticancer mechanism of thiadiazole-based compound in human non-small cell lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of novel 1,3,4-thiadiazole derivatives as possible anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

The Core Mechanism of BPTES in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cancer cells exhibit a reprogrammed metabolism to sustain their rapid proliferation and survival. One of the key metabolic alterations is an increased dependence on glutamine, a phenomenon termed "glutamine addiction." Glutaminase (GLS), the enzyme that catalyzes the conversion of glutamine to glutamate, plays a pivotal role in this process, making it an attractive therapeutic target. Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide (BPTES) is a potent and specific allosteric inhibitor of GLS1, the kidney-type isoform predominantly overexpressed in many cancers. This technical guide provides an in-depth overview of the mechanism of action of this compound in cancer cells, focusing on its molecular interactions, downstream effects on signaling pathways, and metabolic consequences.

Molecular Mechanism of this compound Action

This compound exerts its inhibitory effect on glutaminase through a specific, allosteric mechanism. Unlike competitive inhibitors that bind to the enzyme's active site, this compound binds to a distinct pocket at the interface of the GLS1 tetramer.[1][2] This binding event locks the enzyme in an inactive conformation, preventing the conformational changes necessary for its catalytic activity.[1][3] Specifically, this compound stabilizes an inactive tetrameric state of the enzyme.[3]

The crystal structure of the this compound-bound GLS1 reveals that the inhibitor docks at the dimer-dimer interface, a region near the activation loop.[4] This interaction effectively traps the enzyme in a low-activity state, thereby blocking the conversion of glutamine to glutamate.[1][4] This allosteric inhibition is highly specific for GLS1 and does not significantly affect the liver isoform, GLS2.[2]

Impact on Cancer Cell Metabolism

The inhibition of glutaminase by this compound has profound effects on the metabolic landscape of cancer cells. By blocking the first and committed step of glutaminolysis, this compound disrupts several key metabolic pathways that are crucial for cancer cell survival and proliferation.

Disruption of the TCA Cycle and Anaplerosis

In many cancer cells, glutamate derived from glutamine is a major source of α-ketoglutarate (α-KG), a key intermediate of the tricarboxylic acid (TCA) cycle. This process, known as anaplerosis, replenishes the TCA cycle with intermediates that are diverted for biosynthetic processes. By inhibiting glutaminase, this compound reduces the levels of glutamate and α-KG, leading to a depletion of TCA cycle intermediates.[5] This disruption of the TCA cycle impairs cellular respiration and the production of ATP and biosynthetic precursors.

Alterations in Redox Homeostasis

Glutamine metabolism is intimately linked to the maintenance of cellular redox balance. Glutamate is a precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant. By decreasing glutamate availability, this compound treatment leads to reduced GSH levels, rendering cancer cells more susceptible to oxidative stress and the accumulation of reactive oxygen species (ROS).[6] This increase in ROS can induce DNA damage and trigger cell death.

Downstream Signaling Consequences

The metabolic perturbations induced by this compound trigger a cascade of downstream signaling events that ultimately lead to the inhibition of cancer cell growth and proliferation.

Inhibition of Cell Proliferation and Induction of Cell Death

By disrupting central metabolic pathways and increasing oxidative stress, this compound effectively inhibits the proliferation of a wide range of cancer cells.[1][2] In some cancer cell lines, particularly under hypoxic conditions, this compound treatment can lead to cell death.[6][7] The cytostatic and cytotoxic effects of this compound are often more pronounced in cancer cells that are highly dependent on glutamine metabolism.

Synergistic Effects with Other Therapies

The metabolic stress induced by this compound can sensitize cancer cells to other therapeutic agents. For example, this compound has shown synergistic anti-cancer effects when combined with 5-fluorouracil (5-FU) in non-small cell lung cancer cell lines.[5] Furthermore, combination therapy with this compound nanoparticles and metformin, which targets glucose metabolism, has demonstrated significantly greater tumor reduction in pancreatic cancer models.[8][9] This suggests that targeting multiple metabolic pathways simultaneously can be a more effective therapeutic strategy.

Quantitative Data on this compound Activity

The following table summarizes the inhibitory potency of this compound and its analog, CB-839, in various cancer cell lines.

| Compound | Cancer Cell Line | Assay Type | IC50 Value | Reference |

| This compound | Recombinant human GAC | Biochemical Assay | ~0.7 - 3 µM | [10] |

| This compound | A549 (NSCLC) | Cell Proliferation | Not specified, used at 10 µM | [5] |

| This compound | EKVX (NSCLC) | Cell Proliferation | Not specified, used at 10 µM | [5] |

| This compound | P493 (B cell lymphoma) | Cell Proliferation | Not specified, used at 10 µM | [1] |

| This compound | mHCC 3-4 (Hepatocellular Carcinoma) | Cell Growth | Not specified, used at 10 µM | [1] |

| This compound | HCC1806 (TNBC) | Cell Proliferation | ≥2 µM | [2] |

| This compound | MDA-MB-231 (TNBC) | Cell Proliferation | ≥2 µM | [2] |

| CB-839 | Recombinant human GAC | Biochemical Assay | ~30 nM | [10] |

| CB-839 | HCC1806 (TNBC) | Cell Proliferation | 20-55 nM | [2] |

| CB-839 | MDA-MB-231 (TNBC) | Cell Proliferation | 20-55 nM | [2] |

Experimental Protocols

Glutaminase Activity Assay

A common method to measure glutaminase activity involves the quantification of glutamate produced from glutamine.

-

Enzyme Preparation: Recombinant human glutaminase (GAC) is diluted in an appropriate assay buffer.

-

Inhibitor Incubation: The enzyme is pre-incubated with varying concentrations of this compound or a vehicle control for a specified time (e.g., 20 minutes) at room temperature to allow for inhibitor binding.[11]

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of a glutamine solution.[11]

-

Reaction Termination and Detection: The reaction is stopped after a defined period, and the amount of glutamate produced is measured using a glutamate dehydrogenase-based assay, which couples the oxidation of glutamate to the reduction of NAD+ to NADH. The resulting change in absorbance at 340 nm is proportional to the glutaminase activity.

Cell Proliferation Assay

The effect of this compound on cancer cell proliferation is typically assessed using assays that measure cell viability or metabolic activity.

-

Cell Seeding: Cancer cells are seeded in multi-well plates at a specific density.

-

Compound Treatment: After allowing the cells to adhere overnight, they are treated with a range of this compound concentrations or a vehicle control.

-

Incubation: The cells are incubated for a period of time, typically 24 to 72 hours.

-

Viability Assessment: Cell viability is determined using a colorimetric assay such as the MTT or MTS assay, which measures the metabolic activity of viable cells, or by direct cell counting using a hemocytometer or an automated cell counter. The IC50 value, representing the concentration of the inhibitor that causes 50% inhibition of cell growth, is then calculated from the dose-response curve.

Visualizations

Signaling Pathway of this compound Action

Caption: this compound inhibits glutaminase, disrupting the TCA cycle and increasing ROS, leading to decreased cell proliferation.

Experimental Workflow for this compound Efficacy Testing

Caption: Workflow for evaluating the in vitro efficacy of this compound on cancer cells.

Logical Relationship of this compound's Metabolic Impact

Caption: this compound inhibits GLS1, leading to metabolic disruptions and ultimately inhibiting cancer cell growth.

Conclusion and Future Directions

This compound represents a significant advancement in the targeted therapy of glutamine-addicted cancers. Its specific, allosteric inhibition of GLS1 disrupts key metabolic and signaling pathways essential for tumor growth and survival. The profound metabolic reprogramming induced by this compound, including the disruption of the TCA cycle and the induction of oxidative stress, underscores the therapeutic potential of targeting cancer metabolism.

Future research will likely focus on the development of more potent and bioavailable this compound analogs, such as CB-839, which is currently in clinical trials.[12] Additionally, exploring rational combination therapies that exploit the metabolic vulnerabilities created by this compound holds great promise for improving clinical outcomes. Understanding the mechanisms of resistance to glutaminase inhibitors will also be crucial for the long-term success of this therapeutic strategy. The continued investigation into the intricate interplay between glutamine metabolism and cancer cell signaling will undoubtedly pave the way for novel and effective anti-cancer treatments.

References

- 1. Targeted inhibition of tumor-specific glutaminase diminishes cell-autonomous tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Mechanism by which a recently discovered allosteric inhibitor blocks glutamine metabolism in transformed cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New insights into the molecular mechanisms of glutaminase C inhibitors in cancer cells using serial room temperature crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Therapeutic strategies impacting cancer cell glutamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Metabolomics Study of this compound Altered Metabolism in Human Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Combination therapy with this compound nanoparticles and metformin targets the metabolic heterogeneity of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Characterization of the interactions of potent allosteric inhibitors with glutaminase C, a key enzyme in cancer cell glutamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. Frontiers | Exploiting the Achilles’ heel of cancer: disrupting glutamine metabolism for effective cancer treatment [frontiersin.org]

The Pharmacophore of Thiadiazole-Based Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its wide spectrum of biological activities. Its mesoionic nature allows for effective membrane permeability, making it an attractive core for the design of novel therapeutic agents.[1] This guide provides an in-depth exploration of the pharmacophore of thiadiazole-based inhibitors, focusing on their anticancer properties through the inhibition of key signaling pathways. Quantitative data from recent studies are summarized, detailed experimental protocols for common assays are provided, and critical signaling pathways are visualized.

Data Presentation: Anticancer Activity of Thiadiazole Derivatives

The following tables summarize the in vitro anticancer activity (IC50 values in µM) of various thiadiazole derivatives against several human cancer cell lines. These tables are designed for easy comparison of the potency of different structural modifications on the thiadiazole core.

Table 1: Cytotoxicity of Pyrazole-Thiadiazole Derivatives Against A549 and MCF-7 Cell Lines [2]

| Compound | A549 IC50 (µM) | MCF-7 IC50 (µM) |

| 6d | 5.176 ± 0.164 | 35.724 ± 2.237 |

| 6g | 1.537 ± 0.097 | 15.925 ± 0.054 |

| 6j | 8.493 ± 0.667 | 67.246 ± 3.627 |

Table 2: Antiproliferative Activity of 1,3,4-Thiadiazole Derivatives Against LoVo and MCF-7 Cell Lines [1]

| Compound | LoVo IC50 (µM) | MCF-7 IC50 (µM) |

| 2g | 2.44 | 23.29 |

Table 3: Cytotoxicity of 1,2,3-Thiadiazole Dehydroepiandrosterone (DHEA) Derivatives Against T47D Breast Cancer Cells [3]

| Compound | T47D IC50 (µM) |

| 22 | 0.042 - 0.058 |

| 23 | 0.042 - 0.058 |

| 25 | 0.042 - 0.058 |

| Adriamycin (control) | 0.04 |

Table 4: EGFR Kinase Inhibitory Activity of Icotinib-Triazole Derivatives [4]

| Compound | EGFR IC50 (µM) |

| Icotinib | 0.00138 |

| 3b | 0.42 - 5.14 |

| 3d | 0.42 - 5.14 |

| 3e | 0.42 - 5.14 |

| 3l | 0.42 - 5.14 |

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of thiadiazole-based inhibitors are provided below.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5][6][7]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 8 × 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[8]

-

Compound Treatment: Treat the cells with various concentrations of the thiadiazole-based inhibitors and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL of MTT to each well.[8]

-

Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[5]

-

Solubilization: Remove the MTT-containing medium and add 200 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[5]

-

Absorbance Measurement: Measure the absorbance of the purple formazan solution at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of cell growth.

Western Blot Analysis for Protein Phosphorylation

Western blotting is a widely used technique to detect specific proteins in a sample and to assess post-translational modifications such as phosphorylation.[9]

Protocol:

-

Sample Preparation:

-

Treat cells with the thiadiazole-based inhibitors for the desired time.

-

Lyse the cells in a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

-

SDS-PAGE:

-

Denature the protein samples by boiling in SDS-PAGE sample buffer.

-

Separate the proteins based on their molecular weight by loading equal amounts of protein per lane onto an SDS-polyacrylamide gel.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

-

-

Blocking:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding. For phospho-specific antibodies, BSA is often preferred to avoid background from phosphoproteins in milk.[10]

-

-

Primary Antibody Incubation:

-

Incubate the membrane with a primary antibody specific to the phosphorylated target protein overnight at 4°C with gentle agitation.

-

-

Washing:

-

Wash the membrane three times with TBST for 5-10 minutes each to remove unbound primary antibody.

-

-

Secondary Antibody Incubation:

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

-

-

Washing:

-

Repeat the washing steps as in step 6.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate (ECL) and detect the signal using an imaging system. The intensity of the band corresponds to the amount of the phosphorylated protein.

-

-

Stripping and Re-probing (Optional):

-

The membrane can be stripped of the bound antibodies and re-probed with an antibody against the total protein to normalize for loading differences.

-

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways targeted by thiadiazole-based inhibitors and a typical experimental workflow for their evaluation.

References

- 1. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Icotinib derivatives as tyrosine kinase inhibitors with anti-esophageal squamous carcinoma activity [frontiersin.org]

- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]

- 9. m.youtube.com [m.youtube.com]

- 10. 10 Tips For Western Blot Detection Of Phosphorylation Events [bioprocessonline.com]

Preliminary Toxicity Screening of Phenylacetamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the preliminary toxicity screening methodologies for phenylacetamide derivatives, a class of compounds with significant interest in medicinal chemistry. The following sections detail common in vitro and in vivo toxicity assays, present key data in a structured format, and provide detailed experimental protocols and visual workflows to facilitate understanding and replication.

Introduction

Phenylacetamide and its derivatives represent a versatile scaffold in drug discovery, exhibiting a wide range of biological activities, including potential as anticancer and antidepressant agents.[1][2] As with any novel therapeutic candidate, a thorough evaluation of toxicological properties is paramount to ensure safety and guide further development. Preliminary toxicity screening involves a battery of in vitro and in vivo assays designed to identify potential cytotoxic, genotoxic, and other adverse effects early in the drug development pipeline. This proactive approach allows for the selection of candidates with the most favorable safety profiles, saving time and resources.

In Vitro Toxicity Screening

In vitro assays are rapid and cost-effective methods for the initial assessment of a compound's toxicity at the cellular level. These tests can provide valuable information on cytotoxicity (cell death), genotoxicity (damage to genetic material), and mechanisms of toxicity.

Cytotoxicity Assays

Cytotoxicity assays are designed to measure the degree to which a substance can cause damage to cells. A common and well-established method is the MTT assay.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[4] The concentration of these crystals, which is determined spectrophotometrically after solubilization, is directly proportional to the number of living cells. The results are often expressed as the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth or viability.

Recent studies have evaluated the cytotoxic effects of various phenylacetamide derivatives against different cancer cell lines. For instance, some derivatives have shown significant cytotoxic effects against MCF-7 (breast cancer), MDA-MB-468 (breast cancer), PC-12 (pheochromocytoma), and PC3 (prostate cancer) cell lines.[5][6]

Table 1: In Vitro Cytotoxicity of Phenylacetamide Derivatives

| Derivative | Cell Line | IC50 (µM) | Reference |

| 3d derivative | MDA-MB-468 | 0.6 ± 0.08 | [5][7][8] |

| 3d derivative | PC-12 | 0.6 ± 0.08 | [5][7][8] |

| 3c derivative | MCF-7 | 0.7 ± 0.08 | [5][7] |

| 3d derivative | MCF-7 | 0.7 ± 0.4 | [5][7] |

| 3j derivative (para nitro group) | MDA-MB-468 | 0.76 ± 0.09 | [5] |

| Compound 2b | PC3 | 52 | [6][9] |

| Compound 2c | PC3 | 80 | [6][9] |

| Compound 2c (p-nitro substituent) | MCF-7 | 100 | [6][9] |

| Compound 8a (ortho chlorine moiety) | Hela | 1.3 ± 0.14 | |

| Compound I | HepG2 | 1.43 | [10] |

| Compound II | HepG2 | 6.52 | [10] |

| Doxorubicin (Reference) | MDA-MB-468 | 0.38 ± 0.07 | [5] |

| Imatinib (Reference) | PC3 | 40 | [9] |

| Imatinib (Reference) | MCF-7 | 98 | [6][9] |

| 5-Fluorouracil (Reference) | HepG2 | 5.32 | [10] |

IC50 values represent the mean ± standard error of the mean (SEM) where reported.

Genotoxicity Assays

Genotoxicity assays are used to assess the potential of a compound to damage DNA. Such damage can lead to mutations and potentially cancer. Two commonly employed methods are the Ames test and the Comet assay.

The Ames test , or bacterial reverse mutation assay, is a widely used method to identify chemical substances that can produce genetic damage that leads to gene mutations.[11] The test uses several strains of the bacterium Salmonella typhimurium that carry mutations in genes involved in histidine synthesis. These strains are auxotrophic for histidine, meaning they require histidine for growth. The test assesses the ability of the test substance to cause a reverse mutation to a prototrophic state, allowing the bacteria to grow on a histidine-free medium.[12]

The Comet assay , or single-cell gel electrophoresis assay, is a sensitive technique for detecting DNA damage at the level of the individual eukaryotic cell.[13] In this assay, cells are embedded in agarose on a microscope slide, lysed, and then subjected to electrophoresis. Damaged DNA, containing fragments and strand breaks, migrates away from the nucleus, forming a "comet tail," while undamaged DNA remains in the nucleus (the "comet head"). The length and intensity of the comet tail are proportional to the amount of DNA damage.[14]

Mechanisms of Toxicity: Apoptosis Signaling Pathways

Some phenylacetamide derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.[8] This is a desirable trait for anticancer agents. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.[15]

-

The Extrinsic Pathway is initiated by the binding of extracellular death ligands (e.g., FasL) to cell surface death receptors (e.g., Fas).[15] This leads to the activation of caspase-8, which in turn activates executioner caspases like caspase-3 and -7, leading to cell death.[15]

-

The Intrinsic Pathway is triggered by intracellular stress, such as DNA damage. This leads to changes in the mitochondrial outer membrane permeability, regulated by the Bcl-2 family of proteins (e.g., Bax and Bcl-2).[15] The release of cytochrome c from the mitochondria leads to the activation of caspase-9, which then activates the executioner caspases.[15]

Studies have shown that some phenylacetamide derivatives can upregulate the expression of Bax and FasL RNA, as well as increase caspase-3 activity, indicating the involvement of both intrinsic and extrinsic apoptotic pathways.[5][7][8]

Caption: General workflow for preliminary toxicity screening.

Caption: Intrinsic and extrinsic apoptosis pathways.

In Vivo Toxicity Screening

Following in vitro testing, promising candidates are typically evaluated in animal models to assess their systemic toxicity.

Acute Oral Toxicity

Acute oral toxicity studies are designed to determine the short-term adverse effects of a substance following a single oral dose. The OECD (Organisation for Economic Co-operation and Development) provides internationally recognized guidelines for these studies.

The Acute Toxic Class Method (OECD Guideline 423) is a stepwise procedure that uses a small number of animals (typically three per step) of a single sex (usually females).[16][17] The test substance is administered at one of three fixed dose levels (5, 50, 300, or 2000 mg/kg body weight), and the animals are observed for up to 14 days.[16][18] The outcome of one step determines the dose for the next step. The endpoint is the observation of mortality, which allows for the classification of the substance into a toxicity category and an estimation of its LD50 (lethal dose, 50%).

Table 2: In Vivo Acute Oral Toxicity of Phenylacetamide Derivatives

| Compound | Route of Exposure | Species | LD50 (mg/kg) | Reference |

| 2-Phenylacetamide | Intraperitoneal | Mouse | 430 | [19] |

Experimental Protocols

MTT Assay Protocol

Caption: Workflow of the MTT assay.

-

Cell Seeding: Plate cells in a 96-well microplate at a density of 3,000-5,000 cells per well and incubate for 24 hours at 37°C to allow for cell attachment.[15][20]

-

Compound Treatment: Add fresh media containing various concentrations of the phenylacetamide derivatives (e.g., 0.125, 0.25, 0.5, and 1 µM) to the wells and incubate for an additional 48 hours.[15]

-

MTT Addition: After the incubation period, wash the cells with phosphate-buffered saline (PBS). Then, add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 3 hours.[15]

-

Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals. Shake the plate for 10 minutes.[15]

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.[3] The cell viability is calculated as a percentage of the control (untreated) cells.

Ames Test Protocol

Caption: Workflow of the Ames test.

-

Bacterial Strains: Use histidine-auxotrophic strains of Salmonella typhimurium (e.g., TA97a, TA98, TA100, TA102, and TA1535).[21]

-

Metabolic Activation: The assay is performed both with and without a rat liver S9 fraction for metabolic activation, as some chemicals only become mutagenic after being metabolized by the liver.[11][21]

-

Exposure: Combine 0.1 mL of the bacterial culture, 0.1 mL of the test compound (or control), and 0.5 mL of the S9 mixture (or phosphate buffer) and incubate at 37°C for 20 minutes.[21]

-

Plating: Add 2 mL of top agar containing histidine-biotin to the mixture and pour it onto minimal glucose agar plates.[21]

-

Incubation: Invert the plates and incubate them at 37°C for 48-72 hours.[21]

-

Colony Counting: Count the number of revertant colonies on each plate. A significant increase in the number of revertant colonies on the test plates compared to the control plates indicates that the substance is mutagenic.[22]

Comet Assay (Alkaline) Protocol

Caption: Workflow of the Comet assay.

-

Cell Preparation: Prepare a single-cell suspension of the cells to be tested.

-

Embedding in Agarose: Mix approximately 10^5 cells/mL with low melting point agarose and pipette the mixture onto a pre-coated microscope slide. Allow it to solidify.[23]

-

Lysis: Immerse the slides in a chilled lysis solution (containing NaCl, EDTA, Tris, Triton X-100, and DMSO) for at least one hour at 4°C to lyse the cells and unfold the DNA.[14][24]

-

Alkaline Unwinding: Immerse the slides in a fresh, cold alkaline electrophoresis buffer for about 30 minutes on ice to allow the DNA to unwind.[24]

-

Electrophoresis: Place the slides in an electrophoresis tank filled with cold electrophoresis buffer and apply a voltage (e.g., 21 V) for 30 minutes.[24]

-

Neutralization and Staining: Wash the slides with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5) and then stain the DNA with a fluorescent dye such as SYBR Green I or ethidium bromide.[23][25]

-

Visualization and Analysis: Visualize the slides using a fluorescence microscope. The comets are scored based on the length of the tail and the amount of DNA in the tail, either manually or using imaging software.[23]

Acute Oral Toxicity (OECD 423) Protocol

-

Animal Selection: Use healthy, young adult animals of a single sex (typically female rats), which are nulliparous and non-pregnant.

-

Housing and Fasting: House the animals individually. Fast the animals overnight before dosing, providing water ad libitum.

-

Dosing: Administer the test substance in a single dose by gavage. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.

-

Observation: Observe the animals for mortality and clinical signs of toxicity closely for the first few hours after dosing and then at least once daily for up to 14 days. Record the body weight of each animal shortly before the test substance is administered and then weekly thereafter.

-

Stepwise Procedure: The outcome of the first step (at a given dose) determines the next step:

-

If mortality is observed, the dose for the next step is lowered.

-

If no mortality is observed, the dose for the next step is increased.

-

-

Endpoint: The test is concluded when a dose that causes mortality or no effects is identified, allowing for the classification of the substance according to its toxicity.

Conclusion

The preliminary toxicity screening of phenylacetamide derivatives is a critical step in their development as potential therapeutic agents. A combination of in vitro assays, such as the MTT, Ames, and Comet assays, provides valuable initial data on cytotoxicity and genotoxicity. These are followed by in vivo studies, like the acute oral toxicity test, to understand the systemic effects of the compounds. The data gathered from these studies are essential for identifying promising candidates with acceptable safety profiles for further preclinical and clinical development. The detailed protocols and workflows presented in this guide are intended to assist researchers in conducting these crucial evaluations.

References

- 1. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. youtube.com [youtube.com]

- 4. youtube.com [youtube.com]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells [ps.tbzmed.ac.ir]

- 9. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. youtube.com [youtube.com]

- 12. youtube.com [youtube.com]

- 13. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 14. Neutral Comet Assay [bio-protocol.org]

- 15. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 16. youtube.com [youtube.com]

- 17. youtube.com [youtube.com]

- 18. m.youtube.com [m.youtube.com]

- 19. 2-Phenylacetamide | CAS#:103-81-1 | Chemsrc [chemsrc.com]

- 20. google.com [google.com]

- 21. The Genetic and Embryo–Fetal Developmental Toxicity Profile of the Novel Transgelin Agonist Deg-AZM: Ames, Micronucleus, Chromosomal Aberration, and Rat EFD Studies [mdpi.com]

- 22. youtube.com [youtube.com]

- 23. creative-diagnostics.com [creative-diagnostics.com]

- 24. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells [bio-protocol.org]

- 25. researchgate.net [researchgate.net]

Methodological & Application

Protocol for Using BPTES in Cell Culture Experiments

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide (BPTES) is a potent and selective allosteric inhibitor of kidney-type glutaminase 1 (GLS1).[1] GLS1 is a critical enzyme in cancer metabolism, catalyzing the conversion of glutamine to glutamate, a key step in the glutaminolysis pathway.[2] This pathway provides cancer cells with essential intermediates for the tricarboxylic acid (TCA) cycle, as well as building blocks for the synthesis of amino acids, nucleotides, and fatty acids. By inhibiting GLS1, this compound disrupts cancer cell metabolism, leading to reduced proliferation and, in some cases, cell death.[1][3] These application notes provide detailed protocols for the use of this compound in cell culture experiments to study its effects on cancer cell viability, glutaminase activity, and cellular metabolism.

Mechanism of Action

This compound is an allosteric inhibitor that binds to the dimer interface of GLS1, preventing its tetramerization and subsequent enzymatic activity.[2] It is highly selective for GLS1 over the liver-type isoform (GLS2) and other enzymes involved in glutamate metabolism.[1] The inhibition of GLS1 by this compound leads to a decrease in intracellular glutamate and α-ketoglutarate levels, thereby impairing the TCA cycle and other anabolic pathways dependent on glutamine metabolism.[3]

Quantitative Data Summary

The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cell line and assay conditions. The following table summarizes reported IC50 values for this compound in various cancer cell lines.

| Cell Line | Cancer Type | Assay Type | IC50 (µM) | Reference |

| MDA-MB-231 | Triple-Negative Breast Cancer | Growth Inhibition | 2.4 | [4] |

| P493 | Human Lymphoma B cells | Cell Viability | ~3.3 | [1] |

| D54 | Glioma | Cell Growth | Not specified, but effective | [3] |

| Human Kidney Cells | (Expressed GLS1) | Enzyme Inhibition | 0.18 | [3] |

| Microglia | Not applicable | Glutamate Efflux Inhibition | 0.08 - 0.12 | [3] |

Experimental Protocols

1. Preparation of this compound Stock Solution

This compound has poor aqueous solubility.[2] A concentrated stock solution should be prepared in an organic solvent such as dimethyl sulfoxide (DMSO).

-

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

-

Procedure:

-

Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of this compound powder in DMSO. For example, to prepare 1 mL of a 10 mM stock solution of this compound (MW: 524.68 g/mol ), dissolve 5.25 mg of this compound in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

-

2. Cell Viability Assay (e.g., using AlamarBlue or MTT)

This protocol describes a general procedure to assess the effect of this compound on cell viability.

-

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well clear-bottom black plates (for fluorescence) or clear plates (for absorbance)

-

This compound stock solution (10 mM in DMSO)

-

AlamarBlue reagent or MTT reagent

-

Plate reader (fluorescence or absorbance)

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate overnight.

-

The next day, prepare serial dilutions of this compound in complete medium from the 10 mM stock. A typical final concentration range to test is 0.1 µM to 50 µM. Remember to include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

-

Incubate the plate for the desired time period (e.g., 72 hours).

-

For AlamarBlue:

-

Add 20 µL of AlamarBlue reagent to each well.

-

Incubate for 1-4 hours at 37°C.

-

Measure fluorescence with excitation at 560 nm and emission at 590 nm.

-

-

For MTT:

-

Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

-

Measure absorbance at 570 nm.

-

-

Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.

-

3. In Vitro Glutaminase Activity Assay (Cell-Free)

This protocol outlines a method to measure the direct inhibitory effect of this compound on glutaminase activity.

-

Materials:

-

Recombinant human GLS1 enzyme

-

Glutaminase assay buffer

-

L-glutamine

-

This compound stock solution

-

96-well plate

-

Reagents for glutamate detection (e.g., glutamate dehydrogenase, NAD+, and a colorimetric or fluorometric diaphorase/resazurin system)

-

Plate reader

-

-

Procedure:

-

Prepare assay plates with 2 µL of test compound (this compound) in DMSO per well.[3]

-

Dilute the GLS1 enzyme in glutaminase assay buffer to a working concentration (e.g., 0.8-1.0 unit/100 µL).[3]

-

Add 100 µL of the diluted enzyme to each well and mix by shaking.[3]

-

Pre-incubate the plate at room temperature for 20 minutes to allow the compound to bind to the enzyme.[3]

-

Initiate the enzymatic reaction by adding 50 µL of a 7 mM L-glutamine solution to each well.[3]

-

Incubate at room temperature for 60-90 minutes.[3]

-

Stop the reaction by adding 20 µL of 0.3 N HCl.[3]

-

Detect the amount of glutamate produced using a suitable glutamate detection kit according to the manufacturer's instructions.

-

Calculate the percentage of glutaminase inhibition relative to the vehicle control.

-

4. Cellular Glutaminase Activity Assay (Ammonia Production)